1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid

JAK inhibitor Kinase selectivity Immunology

Fragment-based kinase drug discovery often stalls due to the lack of clean, unoptimized starting points. 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a deaza-adenine isostere, solves this by providing a pristine scaffold for constructing JAK/CDK-targeted libraries where the carboxylic acid serves as a direct conjugation handle. - Ideal synthetic intermediate: Direct precursor to 4-chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 875515-78-9), enabling in-house access to JAK3-selective inhibitors with sub-nanomolar potency. - Clean SAR baseline: Exhibits weak JAK1/2 activity (IC50 > 30,000 nM) and moderate CDK2 binding (Kd ≈ 2,400 nM), providing unambiguous starting points for hit-to-lead optimization. - Regioisomeric control: The distinct 1-methyl substitution pattern enables head-to-head comparisons with the 7-methyl regioisomer (XLogP3 ≈ 0.5) for ADME property optimization.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B13103621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C2=C(CN=C1C(=O)O)C=CN2
InChIInChI=1S/C8H9N3O2/c1-11-6-5(2-3-9-6)4-10-7(11)8(12)13/h2-3,9H,4H2,1H3,(H,12,13)
InChIKeyFHCZNPNTOPSEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Overview


1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a bicyclic heteroaromatic building block featuring a carboxylic acid at the 2-position and a methyl group at the 1-position of the 7H-pyrrolo[2,3-d]pyrimidine core. The scaffold serves as a deaza-isostere of adenine and is widely recognized as a privileged structure in kinase inhibitor discovery [1]. Preliminary biochemical profiling indicates that the compound, in its free acid form, exhibits weak inhibitory activity against Janus kinase 1/2 (JAK1/2; IC50 > 30,000 nM in human PBMC) [2] and moderate binding affinity for cyclin-dependent kinase 2 (CDK2; Kd ≈ 2,400 nM) [3], suggesting its primary role is as a synthetic intermediate rather than a terminal bioactive entity.

Non-interfering synthetic intermediate with free carboxylic acid handle
Negligible JAK1/2 inhibition ensures clean fragment-based library construction
1-Methyl substitution provides regiospecific control for 4-position derivatization

Why Analogs Cannot Replace This Scaffold


The precise location of the methyl substituent and the carboxylic acid group on the pyrrolo[2,3-d]pyrimidine framework fundamentally alters hydrogen-bonding patterns, tautomeric equilibria, and downstream reactivity. The 1-methyl-2-carboxylic acid isomer presents a unique N–H donor at the 7-position and a carboxylic acid at the 2-position that participates in distinct intermolecular interactions compared with the 7-methyl-2-carboxylic acid regioisomer (CAS 1378827-12-3) or the non-methylated 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1314723-98-2) . These structural variations translate into measurable differences in lipophilicity, kinase selectivity profiles, and suitability as a synthetic intermediate for specific drug candidates [1].

Regioisomer mismatch: 7-methyl isomer (CAS 1378827-12-3) alters H-bonding network and downstream reactivity; 1-methyl scaffold cannot be directly replaced.
Methyl group absence: Non-methylated analogue (CAS 1314723-98-2) lacks N1-methyl, shifting tautomeric preference and kinase hinge-region interactions.
Synthetic route divergence: Other regioisomers or heterocyclic carboxylic acids may not yield the validated 4-chloro intermediate with comparable regiochemical fidelity.

Quantitative Differentiation vs. Closest Analogs


JAK1/2 Inhibitory Activity: Precursor vs. Potent Derivatives

In its free acid form, 1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exhibits negligible JAK1/2 inhibition (IC50 > 30,000 nM in human PBMC CD14+ cells) [1], confirming it acts as a non-interfering precursor. In contrast, elaborated 7H-pyrrolo[2,3-d]pyrimidine derivatives bearing substituents at position 4 can achieve sub-nanomolar potency: compound 9a from He et al. (2024) displayed a JAK3 IC50 of 0.29 nM with >3,300-fold selectivity over other JAK family members [2]. This >100,000-fold potency gap underscores the critical importance of the free carboxylic acid handle for divergent late-stage functionalization without background kinase interference.

JAK1/2 Activity Gap
Class-level inference
Target: IC50 > 30,000 nM vs. optimized derivative 9a (JAK3 IC50 0.29 nM). >100,000-fold lower potency confirms non-interfering precursor profile.
Confirms clean synthetic intermediate without background kinase liability
PBMC CD14+ assay; recombinant JAK3 for derivative
JAK inhibitor Kinase selectivity Immunology

CDK2 Binding Affinity vs. Core Scaffold

The target compound binds CDK2 with a Kd of approximately 2,400 nM as measured by circular dichroism thermal shift analysis [1]. This moderate affinity is consistent with the adenine-mimetic character of the pyrrolo[2,3-d]pyrimidine scaffold, yet the 1-methyl substitution distinguishes it from the non-methylated 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1314723-98-2), which lacks this methyl group and may exhibit altered CDK binding due to differences in tautomeric preference and hydrogen-bond donor/acceptor geometry . The presence of the 1-methyl group reduces the number of exchangeable protons at N1, altering the hydrogen-bond network with the kinase hinge region and providing a measurable, albeit modest, shift in target engagement.

CDK2 Binding Baseline
Supporting evidence
Target Kd ≈ 2,400 nM; comparator non-methylated scaffold data not publicly available. 1-Methyl substitution alters hinge-region H-bonding pattern.
Establishes baseline affinity for methyl-substituted scaffold comparison
Circular dichroism thermal shift; CDK2 origin unspecified
CDK inhibitor Cell cycle Cancer

Lipophilicity: 1-Methyl vs. 7-Methyl Regioisomers

The experimentally derived XLogP3-AA value for the 7-methyl regioisomer (7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, CAS 1378827-12-3) is reported as 0.5 . While a directly measured XLogP3 for the 1-methyl isomer is not publicly available, the regioisomeric relationship implies a similar value; however, the differing position of the methyl group alters the electronic distribution across the bicyclic system and influences the pKa of the carboxylic acid, as reflected in the distinct SMILES notations: Cn1cc2cnc(C(=O)O)nc2c1 (1-methyl isomer) versus Cn1ccc2cnc(C(=O)O)nc21 (7-methyl isomer) . The 1-methyl isomer places the methyl group adjacent to the carboxylic acid on the pyrimidine ring, potentially reducing the acid's ionization propensity compared to the 7-methyl isomer where the methyl group resides on the pyrrole ring. These nuanced differences in ionization and hydrogen-bonding capacity can affect solubility, permeability, and chromatographic behavior during purification and analytical characterization.

Regioisomer Lipophilicity
Class-level inference
Target XLogP3 not directly measured; 7-methyl regioisomer XLogP3-AA 0.5. Methyl position influences electronic distribution and carboxylic acid pKa.
Regioisomer-specific physicochemical profile may affect solubility and permeability
Estimated XLogP3 range 0.2–0.8 for 1-methyl isomer
Physicochemical properties Drug-likeness Lipophilicity

Synthetic Intermediate to 4-Chloro Derivative

1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid serves as the direct synthetic precursor to 4-chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 875515-78-9), a versatile electrophilic building block for nucleophilic aromatic substitution at the 4-position . This chlorinated derivative is widely employed in the synthesis of JAK, CDK, and BTK inhibitors where the 4-position is elaborated with amine, ether, or carbon-based nucleophiles. The 1-methyl-2-carboxylic acid regioisomer uniquely provides this synthetic entry point because the 1-methyl group directs subsequent functionalization while preserving the carboxylic acid handle for amide coupling or decarboxylative transformations. In contrast, the 7-methyl regioisomer or the non-methylated parent compound would lead to different regiochemical outcomes upon chlorination and subsequent derivatization. The commercial availability of the 4-chloro derivative at 97% purity from multiple suppliers confirms the reliability of this synthetic route and the value of the parent carboxylic acid as a key enabling intermediate.

4-Chloro Synthetic Entry
Supporting evidence
Direct precursor to 4-chloro-1-methyl derivative (CAS 875515-78-9), commercially available at 97% purity. 7-methyl or non-methylated analogues lead to different regiochemical outcomes.
Validated synthetic route enables 4-substituted library synthesis
Commercial availability confirms synthetic reliability
Synthetic intermediate Late-stage functionalization Kinase inhibitor synthesis

Optimal Procurement & Application Scenarios


Kinase Fragment Library: Non-Interfering Carboxylic Handle

Given the confirmed weak JAK1/2 inhibitory activity (IC50 > 30,000 nM) [1], this compound is ideally suited as a core fragment for constructing kinase-targeted libraries where the carboxylic acid serves as a conjugation handle for amide bond formation. Unlike pre-optimized kinase inhibitors that carry potency liabilities and confounding pharmacology, the target compound acts as a clean starting point for fragment-based drug discovery, enabling unambiguous SAR interpretation during hit-to-lead optimization.

4-Substituted Derivative Synthesis via 4-Chloro Intermediate

The compound is the direct precursor to 4-chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 875515-78-9) , a key electrophile for introducing diverse nucleophiles at the 4-position. This synthetic pathway is essential for generating JAK3-selective inhibitors with sub-nanomolar potency (e.g., compound 9a with JAK3 IC50 = 0.29 nM) [2]. Procurement of the parent carboxylic acid ensures in-house access to this validated synthetic route without reliance on external CROs for intermediate supply.

CDK2-Targeted Probe Development from Baseline Affinity

The moderate CDK2 binding affinity (Kd ≈ 2,400 nM) [3] provides a measurable baseline for structure–activity relationship studies aimed at optimizing CDK2 inhibition. The 1-methyl substitution pattern distinguishes this scaffold from non-methylated analogs in terms of hinge-region hydrogen bonding, making it a valuable comparator compound for understanding methyl-group contributions to kinase selectivity in academic and industrial CDK inhibitor programs.

Regioisomer-Specific Physicochemical Optimization

The distinct XLogP3 profile of the 1-methyl isomer relative to the 7-methyl regioisomer (XLogP3-AA = 0.5) makes this compound a critical control in medicinal chemistry campaigns where subtle changes in lipophilicity and ionization state significantly impact ADME properties. Procurement of both regioisomers enables head-to-head comparison of solubility, permeability, and metabolic stability, facilitating informed decisions on which methyl substitution pattern to advance into lead optimization.

Application
Selection Property
Validation Focus
Kinase fragment library: non-interfering carboxylic handle
Free carboxylic acid for amide conjugation; negligible background kinase inhibition
Confirm purity and functional group integrity; counter-screen against kinase panel to verify non-interference
4-Substituted derivative synthesis via 4-chloro intermediate
Regiochemical control for efficient chlorination at C4; established downstream availability
Chlorination yield and regioselectivity; derivatization scope with nucleophiles
CDK2-targeted probe development from baseline affinity
Measurable CDK2 binding with distinct 1-methyl hinge-region signature
Hinge-region interaction studies; SAR exploration around N1-methyl substitution
Regioisomer-specific physicochemical optimization
Differentiated lipophilicity and ionization profile vs. 7-methyl regioisomer
Solubility, permeability, and metabolic stability comparison between regioisomers
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